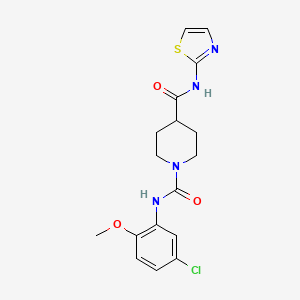

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(5-chloro-2-methoxyphenyl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c1-25-14-3-2-12(18)10-13(14)20-17(24)22-7-4-11(5-8-22)15(23)21-16-19-6-9-26-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNRYHRRIKMACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the 5-chloro-2-methoxyphenyl group: This step involves the substitution of the piperidine ring with the 5-chloro-2-methoxyphenyl group using appropriate reagents and conditions.

Attachment of the thiazol-2-yl group: The thiazol-2-yl group is introduced through a coupling reaction, often using a thiazole derivative and a suitable coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The target compound’s closest analogs include piperidine dicarboxamides with modifications at the N1 and N4 positions:

Key Observations :

- Substituent Effects : The target’s 5-chloro-2-methoxyphenyl group combines steric bulk and electronic modulation, contrasting with simpler substituents like 4-chlorobenzyl (8a) or 3-methylphenyl (). These differences may affect solubility, binding affinity, or corrosion inhibition efficiency.

- Synthetic Yields : Compound 8a achieved a high yield (91%) via ester hydrolysis , suggesting that similar methods could optimize the target compound’s synthesis.

Heterocyclic Moieties

- Thiazole vs.

Functional Comparisons

Corrosion Inhibition

Physicochemical Properties

- Solubility and Stability : The methoxy group in the target compound may improve solubility in polar solvents compared to purely hydrophobic substituents (e.g., 3-methylphenyl). Conversely, the chloro group could reduce metabolic stability in biological systems.

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19ClN4O3S

- Molecular Weight : 394.9 g/mol

- CAS Number : 1207002-83-2

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Tyrosine Kinases : It has been shown to inhibit Src and ABL tyrosine kinases, which are crucial in cell signaling pathways related to cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

- Biochemical Pathways : The compound's action disrupts several signaling pathways that are integral to cancer progression, including those involved in angiogenesis and metastasis.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values indicate significant potency against specific cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 3.5 |

| HeLa (cervical cancer) | 4.0 |

Antimicrobial Activity

In addition to its anticancer properties, N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide exhibits antimicrobial activity against various bacterial strains. Research indicates it has a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential for therapeutic use in oncology .

- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutic agents, N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide enhances the overall anticancer effect, indicating its potential for combination therapy strategies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : Rapid absorption observed post-administration.

- Metabolism : Primarily metabolized by CYP enzymes.

- Excretion : Excreted mainly via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.